molecular formula C14H11Cl2NO2 B10969534 2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide

2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No.: B10969534
M. Wt: 296.1 g/mol
InChI Key: BFOGJSMOQXIGGA-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11Cl2NO2 It is a benzamide derivative characterized by the presence of chloro and methoxy substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloro-2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive molecules.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-7-6-9(15)8-12(13)17-14(18)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18)

InChI Key

BFOGJSMOQXIGGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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